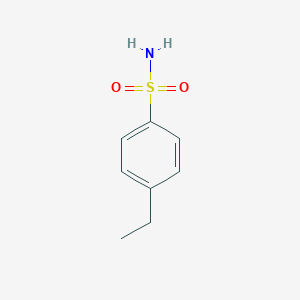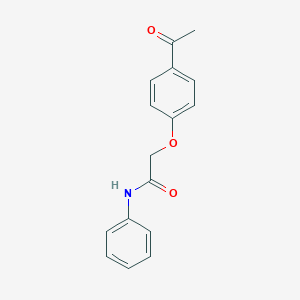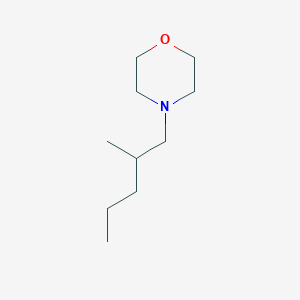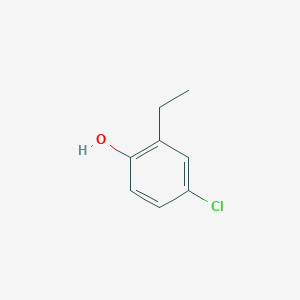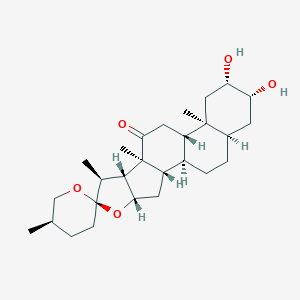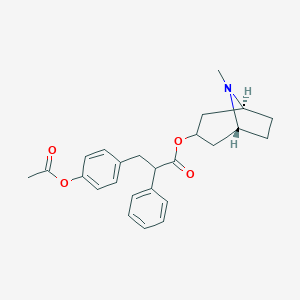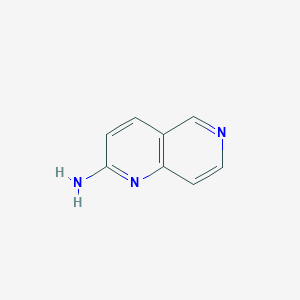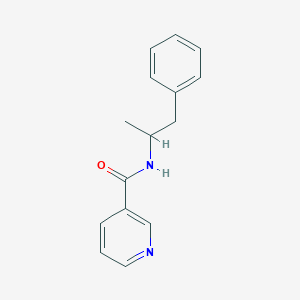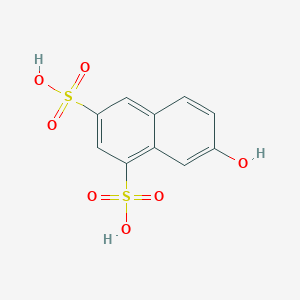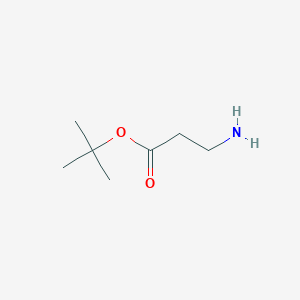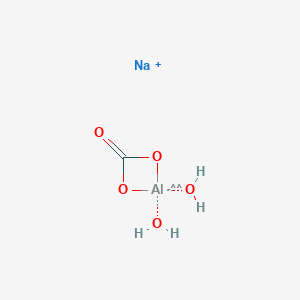
1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)-, also known as BOPF, is a heterocyclic compound that has been extensively studied in the field of organic chemistry due to its unique chemical properties. BOPF is a white solid that can be synthesized through various methods and has shown promising results in scientific research applications. In
Mécanisme D'action
The mechanism of action of 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- is not well understood, but it is believed to be due to its ability to form stable complexes with transition metals. These complexes have been shown to have unique chemical properties that make them useful in various applications, including catalysis and fluorescence.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)-. However, it has been reported to have low toxicity and is not known to have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the study of 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)-. One area of research is the development of new synthetic methods for 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- and its derivatives. Another area of research is the exploration of its potential applications in catalysis, fluorescence, and other fields. Additionally, the study of the biochemical and physiological effects of 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- could lead to the development of new drugs and therapies.
Méthodes De Synthèse
1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- can be synthesized through various methods, including the reaction of 2,5-difluorobenzoic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and finally with pentafluorophenyl magnesium bromide. Another method involves the reaction of 2,5-difluorobenzoic acid with 4-nitrophenylhydrazine in the presence of triethylamine, followed by the reaction with pentafluorophenyl magnesium bromide. Both methods have been reported to yield high purity 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)-.
Applications De Recherche Scientifique
1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- has been extensively studied in the field of organic chemistry due to its unique chemical properties. It has been used as a building block for the synthesis of various compounds, including fluorescent dyes, liquid crystals, and polymers. 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- has also been used as a ligand in catalysis, where it has shown excellent catalytic activity in various reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction.
Propriétés
Numéro CAS |
16184-59-1 |
|---|---|
Nom du produit |
1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- |
Formule moléculaire |
C14F10N2O |
Poids moléculaire |
402.15 g/mol |
Nom IUPAC |
2,5-bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14F10N2O/c15-3-1(4(16)8(20)11(23)7(3)19)13-25-26-14(27-13)2-5(17)9(21)12(24)10(22)6(2)18 |
Clé InChI |
IXTLPVLHPRQLGS-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NN=C(O2)C3=C(C(=C(C(=C3F)F)F)F)F |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NN=C(O2)C3=C(C(=C(C(=C3F)F)F)F)F |
Autres numéros CAS |
16184-59-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




